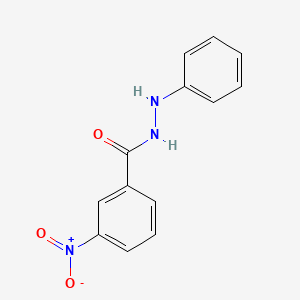
3-nitro-N'-phenylbenzohydrazide
Overview
Description
3-nitro-N’-phenylbenzohydrazide: is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a nitro group (-NO2) and a phenyl group attached to the benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-nitro-N’-phenylbenzohydrazide typically involves the reaction of 3-nitrobenzoic acid with phenylhydrazine. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The general reaction scheme is as follows:
3-nitrobenzoic acid+phenylhydrazine→3-nitro-N’-phenylbenzohydrazide+water
The reaction is usually performed at elevated temperatures to ensure complete conversion of the reactants to the desired product. The product is then purified by recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods: While specific industrial production methods for 3-nitro-N’-phenylbenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 3-nitro-N’-phenylbenzohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Condensation: The hydrazide moiety can react with carbonyl compounds to form hydrazones and hydrazides.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (e.g., chlorine, bromine) for halogenation.
Condensation: Aldehydes or ketones in the presence of an acid catalyst.
Major Products:
Reduction: 3-amino-N’-phenylbenzohydrazide.
Substitution: Various substituted derivatives depending on the electrophile used.
Condensation: Hydrazones and hydrazides.
Scientific Research Applications
3-nitro-N’-phenylbenzohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent. Its derivatives have shown promising biological activities.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of corrosion inhibitors and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-nitro-N’-phenylbenzohydrazide depends on its specific application. In biological systems, its activity is often related to its ability to interact with cellular components, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites in proteins and DNA, leading to antimicrobial or anticancer effects. The phenyl group can enhance the compound’s ability to penetrate cell membranes and reach its molecular targets.
Comparison with Similar Compounds
3-nitrobenzohydrazide: Lacks the phenyl group, which may reduce its biological activity and membrane permeability.
N’-phenylbenzohydrazide: Lacks the nitro group, which may reduce its reactivity and potential for forming reactive intermediates.
3-nitro-N’-phenylhydrazine: Similar structure but lacks the benzoyl group, which may affect its stability and reactivity.
Uniqueness: 3-nitro-N’-phenylbenzohydrazide is unique due to the presence of both the nitro and phenyl groups, which confer distinct chemical and biological properties. The nitro group enhances its reactivity, while the phenyl group improves its ability to interact with biological membranes and molecular targets.
Properties
IUPAC Name |
3-nitro-N'-phenylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c17-13(15-14-11-6-2-1-3-7-11)10-5-4-8-12(9-10)16(18)19/h1-9,14H,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILBZGLRFYVNSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397675 | |
| Record name | 3-nitro-N'-phenylbenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7497-14-5 | |
| Record name | NSC405030 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405030 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-nitro-N'-phenylbenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-[AMINO(PHENYL)METHYLIDENE]AMINO 2-BROMOBENZOATE](/img/structure/B3842820.png)
![3-methoxy-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide](/img/structure/B3842829.png)
![3-methoxy-N-[(E)-(3-methoxyphenyl)methylideneamino]benzamide](/img/structure/B3842835.png)
![5-[(3-fluorophenyl)sulfonyl]-3-(2-thienyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3842850.png)
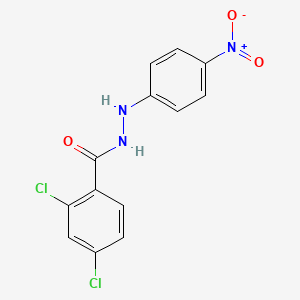
![methyl 4-[(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)amino]butanoate](/img/structure/B3842858.png)
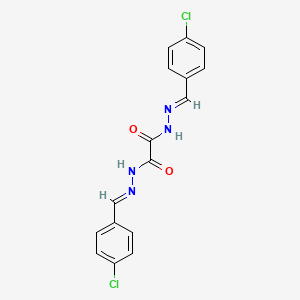

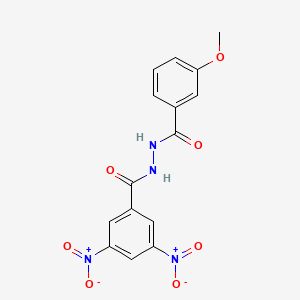

![4-methoxy-N'-[(E)-phenyl(pyridin-4-yl)methylidene]benzohydrazide](/img/structure/B3842900.png)
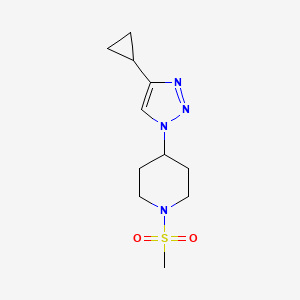
![2-[4-[(E)-3-(4-methoxyphenyl)prop-2-enyl]morpholin-2-yl]-N,N-dimethylethanamine](/img/structure/B3842906.png)

